REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:5](N(OC)C)=[O:6].[CH2:15]([O:18][CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][O:20]1)[C:16]#[CH:17].C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[C:17]#[C:16][CH2:15][O:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][O:20]2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:2.3|
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Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)N(C)OC)C=CC1Cl
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
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C(C#C)OC1OCCCC1
|
Name
|
|
Quantity
|
3.5 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
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Details
|
The reaction mass was stirred at that temperature range for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 10 mL of 1 M citric acid
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Type
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ADDITION
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Details
|
EtOAc (5 mL) was added
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Type
|
STIRRING
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Details
|
the mass was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil (110%, including residual solvent)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C#CCOC1OCCCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |